(2S)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane

Enantioselective metabolism CYP2E1 Fluoride nephrotoxicity

(2S)-2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane, systematically designated as (S)-enflurane (CAS 22194-21-4), is the optically pure (S)-(+)-enantiomer of the halogenated ether inhalation anesthetic enflurane. It possesses the molecular formula C₃H₂ClF₅O, a molecular weight of 184.49 g/mol, and exists as a clear, colorless liquid at room temperature with a boiling point of 56.5 °C and a density of approximately 1.517 g/cm³ at 25 °C.

Molecular Formula C3H2ClF5O
Molecular Weight 184.49 g/mol
Cat. No. B8248199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane
Molecular FormulaC3H2ClF5O
Molecular Weight184.49 g/mol
Structural Identifiers
SMILESC(C(OC(F)F)(F)F)(F)Cl
InChIInChI=1S/C3H2ClF5O/c4-1(5)3(8,9)10-2(6)7/h1-2H/t1-/m1/s1
InChIKeyJPGQOUSTVILISH-PVQJCKRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane (S-Enflurane): Single-Enantiomer Inhalation Anesthetic Agent for Chiral Selectivity Research and Analytical Reference Standards


(2S)-2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane, systematically designated as (S)-enflurane (CAS 22194-21-4), is the optically pure (S)-(+)-enantiomer of the halogenated ether inhalation anesthetic enflurane [1]. It possesses the molecular formula C₃H₂ClF₅O, a molecular weight of 184.49 g/mol, and exists as a clear, colorless liquid at room temperature with a boiling point of 56.5 °C and a density of approximately 1.517 g/cm³ at 25 °C [2]. Enflurane is a structural isomer of isoflurane and belongs to the fluorinated methyl ethyl ether class of volatile anesthetics, characterized by a chiral center at the C-2 carbon of the ethane backbone [3]. While clinically deployed as a racemic mixture, the individual enantiomers exhibit distinct pharmacodynamic, pharmacokinetic, and toxicological profiles that are critical for research applications requiring stereochemically defined agents [4].

Why (2S)-2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane Cannot Be Interchanged with Racemic Enflurane, the (R)-Enantiomer, or Structural Isomer Isoflurane


Despite sharing identical molecular formulas (C₃H₂ClF₅O) and molecular weights (184.49 g/mol), (S)-enflurane, (R)-enflurane, racemic enflurane, and the structural isomer isoflurane exhibit quantitatively distinct pharmacological, metabolic, and physicochemical profiles that preclude direct substitution in research and analytical applications [1]. The chiral center at the C-2 carbon creates two non-superimposable mirror images, and CYP2E1-mediated metabolism demonstrates a 1.9:1 stereoselective preference for the (R)-enantiomer over the (S)-form, directly affecting fluoride ion production and potential toxicity readouts [2]. Furthermore, enflurane and isoflurane, though structural isomers, differ substantially in blood:gas partition coefficient (1.9 vs. 1.43), vapor pressure (172 vs. 240 mmHg at 20 °C), MAC (1.68% vs. 1.15%), and extent of metabolic biotransformation (2–5% vs. ~0.2%), meaning they behave as distinct pharmacological entities rather than interchangeable agents [3][4].

Quantitative Differentiation Evidence: (2S)-2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane (S-Enflurane) Versus Comparator Agents


Enantioselective CYP2E1 Metabolism: (S)-Enflurane Metabolized at Approximately Half the Rate of (R)-Enflurane, Reducing Fluoride Ion Burden Potential

Human liver cytochrome P450 2E1 exhibits pronounced substrate stereoselectivity in enflurane metabolism. In microsomes containing cDNA-expressed human CYP2E1, the ratio of (R)-enflurane to (S)-enflurane metabolism was 1.9:1 [1]. Across microsomes from three individual human livers, (R)-enflurane metabolism significantly exceeded that of (S)-enflurane with ratios of 2.1:1, 1.9:1, and 1.4:1 [1]. The (S)-enantiomer thus produces approximately 50% less difluoromethoxydifluoroacetic acid (DFMDFA) and inorganic fluoride ion per unit time compared to the (R)-enantiomer under equivalent enzymatic conditions.

Enantioselective metabolism CYP2E1 Fluoride nephrotoxicity Chiral pharmacokinetics

Physicochemical Differentiation from Structural Isomer Isoflurane: Boiling Point, Vapor Pressure, and Partition Coefficients Define Distinct Vaporizer and Dosing Requirements

Although (S)-enflurane (enflurane enantiomer) and isoflurane share the identical molecular formula C₃H₂ClF₅O and molecular weight (184.5 g/mol) as structural isomers, their physicochemical properties differ substantially in ways that directly impact clinical and laboratory vapor delivery systems [1]. Enflurane has a boiling point of 56.5 °C versus 48.5 °C for isoflurane, a vapor pressure at 20 °C of 172 mmHg versus 240 mmHg for isoflurane, a blood:gas partition coefficient of 1.9 versus 1.43 for isoflurane, and an oil:gas partition coefficient of 98 versus 90.8 for isoflurane [2]. The saturated vapor pressure (SVP) of enflurane at 20 °C (175 mmHg) is notably similar to that of sevoflurane (160 mmHg), which has implications for vaporizer cross-compatibility, unlike desflurane (669 mmHg) which requires a specialized heated vaporizer [3].

Structural isomerism Physicochemical properties Vaporizer compatibility Inhalation anesthetic delivery

Metabolic Conversion Extent: Enflurane Undergoes 10- to 25-Fold Greater Biotransformation Than Its Structural Isomer Isoflurane, with Direct Implications for Fluoride Ion Nephrotoxicity Studies

The extent of hepatic metabolism differs profoundly between enflurane and its structural isomer isoflurane. Approximately 2–5% of an inhaled enflurane dose undergoes oxidative metabolism by CYP2E1, producing inorganic fluoride ions and difluoromethoxy-difluoroacetic acid [1]. In contrast, isoflurane is minimally metabolized, with only approximately 0.2% of the inhaled dose undergoing biotransformation [2][3]. Clinically, enflurane anesthesia elevates plasma fluoride concentrations from a baseline of 3.6 ± 1.5 µmol/L to a peak of 24.3 ± 3.8 µmol/L, values approaching the 50 µmol/L threshold associated with nephrotoxicity, whereas isoflurane produces negligible fluoride elevation [4]. This 10- to 25-fold differential in metabolic conversion underscores that for experimental models of fluoride-mediated renal toxicity or for studies requiring quantifiable metabolite production, enflurane—and by extension its defined enantiomers—provides a meaningfully distinct profile from isoflurane.

Metabolic biotransformation Inorganic fluoride Nephrotoxicity Drug metabolism

Minimum Alveolar Concentration (MAC) Potency Comparison Across Contemporary Volatile Anesthetics: Enflurane Occupies an Intermediate Potency Position Between Isoflurane and Sevoflurane

The minimum alveolar concentration (MAC) serves as the standard measure of inhaled anesthetic potency. Across multiple species and study designs, enflurane consistently exhibits an intermediate potency. In a systematic tabulation of clinical values (lower bound, mode, upper bound), the MAC for enflurane is 1.63/1.68/1.8 vol%, compared with isoflurane at 1.15/1.15/1.52 vol%, sevoflurane at 1.8/2.0/2.5 vol%, and desflurane at 5.72/6.0/6.6 vol% [1]. In rat models, the MAC values are reported as enflurane 2.20%, isoflurane 1.45%, sevoflurane 2.80%, and halothane 1.24% [2]. In goats, enflurane MAC was 2.0 ± 0.4% versus isoflurane 1.5 ± 0.3% [3]. The consistent potency ranking across species—halothane > isoflurane > enflurane > sevoflurane > desflurane—demonstrates that enflurane occupies a quantitatively defined potency position that is distinct from its comparators and predictable based on its oil:gas partition coefficient (98), consistent with the Meyer-Overton correlation [4].

MAC Anesthetic potency Inhalation anesthetic benchmarking Dose-response

Enantiomer-Specific Pharmacodynamic Differentiation: (S)-Enflurane Exhibits Distinct Potency at GABA_A and NMDA Receptor Targets Compared with (R)-Enflurane

Computational modeling based on molecular electrostatic potential (MEP) indicates that enflurane is predicted to show a greater difference in anesthetic potency between its chiral forms than isoflurane, desflurane, or halothane [1]. In vitro electrophysiological studies demonstrate that (R)-enflurane potentiates GABA_A receptor-mediated chloride currents more strongly and inhibits NMDA receptor function more effectively than (S)-enflurane [2]. While specific EC₅₀ values for individual enflurane enantiomers at recombinant receptors remain limited in the peer-reviewed literature—most quantitative receptor-level data exist for racemic enflurane (e.g., NMDA receptor IC₅₀ of 0.2–0.3 mM for ⁴⁵Ca²⁺ uptake inhibition, and IC₅₀ of 0.4 mM for [³H]MK-801 binding disruption) [3][4]—the established principle of enantioselective target engagement, combined with the demonstrated 1.9:1 stereoselective metabolism, creates a strong rationale for using enantiomerically pure (S)-enflurane in any experimental design where chiral discrimination at CNS targets is a variable of interest.

GABA_A receptor modulation NMDA receptor inhibition Enantiomer pharmacodynamics Chiral drug-target interaction

Defined Research and Industrial Application Scenarios for (S)-Enflurane Based on Quantitatively Established Differentiation


Chiral Pharmacokinetic Studies Requiring Defined Enantiomer-Specific Fluoride Ion Production Rates

For in vitro and in vivo investigations of CYP2E1-mediated defluorination and fluoride ion nephrotoxicity, (S)-enflurane provides a defined, lower-rate metabolic profile. The 1.9:1 metabolic preference for (R)-enflurane over (S)-enflurane demonstrated by Garton et al. (1995) [1] means that use of the pure (S)-enantiomer reduces fluoride ion production by approximately 50% compared to the (R)-enantiomer under equivalent conditions. This is critical for experimental designs that require: (a) a low-fluoride-burden enantiomer as a negative control against (R)-enflurane, or (b) a compound with quantifiable but attenuated CYP2E1 substrate activity for drug-drug interaction studies. Researchers studying disulfiram-mediated CYP2E1 inhibition or renal toxicity thresholds benefit from the enantiomerically resolved pharmacokinetic input that racemic enflurane cannot provide.

Vaporizer Calibration and Analytical Reference Standard for Gas Chromatography-Mass Spectrometry (GC-MS) Monitoring of Halogenated Volatile Anesthetics

Enflurane is established as an internal standard for headspace GC-MS monitoring of halogenated volatile anesthetics [2]. The distinct retention time and mass spectral fragmentation pattern of enflurane, combined with its physicochemical similarity to sevoflurane in saturated vapor pressure (175 mmHg vs. 160 mmHg at 20 °C) [3], make the pure (S)-enantiomer a valuable chiral reference standard for enantioselective GC method development. The well-characterized boiling point (56.5 °C), density (1.517 g/cm³), and refractive index (nD²⁰ 1.3025) [4] provide three independent physicochemical parameters for identity verification and purity assessment in analytical quality control workflows.

Structure-Activity Relationship (SAR) Studies of Chiral Anesthetic Binding Sites on Ligand-Gated Ion Channels

Computational modeling predicts that enflurane exhibits the largest chiral potency differential among the four clinically used fluorinated ether anesthetics, based on molecular electrostatic potential (MEP) similarity indices [5]. This prediction, combined with demonstrated enantioselective metabolism and the known activity of racemic enflurane at GABA_A receptors (EC₅₀ range), glycine receptors, and NMDA receptors (IC₅₀ 0.2–0.4 mM) [6][7], positions (S)-enflurane as an essential tool compound for structure-activity relationship studies aimed at identifying the stereochemical determinants of anesthetic binding. Paired enantiomer experiments using (S)-enflurane and (R)-enflurane allow dissection of chiral recognition at the molecular target level, which is impossible with racemic material or the achiral comparator sevoflurane.

Metabolic Pathway Elucidation and Fluoride Biomarker Development Using Defined-Enantiomer Substrate

The established clinical pharmacokinetic profile of enflurane—elevation of plasma fluoride from 3.6 ± 1.5 µmol/L to 24.3 ± 3.8 µmol/L post-anesthesia [8]—provides a robust dynamic range for fluoride biomarker studies. The availability of pure (S)-enflurane enables enantiomer-resolved metabolic pathway tracing, wherein the differential production of difluoromethoxydifluoroacetic acid (DFMDFA) and inorganic fluoride can be attributed to stereospecific CYP2E1 oxidation. This application is particularly relevant for laboratories developing enantioselective biomonitoring methods for occupational exposure assessment to fluorinated volatile anesthetics, where chiral signatures in urinary fluoride metabolites may distinguish exposure sources.

Quote Request

Request a Quote for (2S)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.